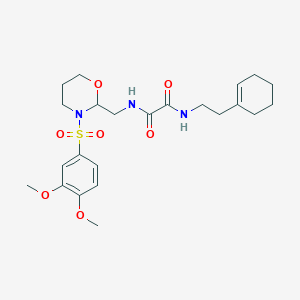![molecular formula C23H14F3N3O B2715911 1-(2,4-difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932464-39-6](/img/structure/B2715911.png)
1-(2,4-difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrazoloquinoline with multiple aromatic rings and fluorine substitutions. It contains a pyrazole ring fused with a quinoline, and has difluorophenyl and methoxyphenyl substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or beta-ketoester with hydrazine. The quinoline could be formed through a Skraup synthesis, which involves the condensation of an aniline with a carbonyl compound in the presence of a dehydrating agent and a catalyst .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the fluorine atoms and the electron-donating methoxy group. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen
- Researchers have synthesized and evaluated derivatives of this pyrazoloquinoline as potential antifungal agents . The compound’s structural features may contribute to its ability to inhibit fungal growth, making it a promising candidate for further study.
- Some studies have linked pyrazoloquinolines to plant growth regulation. For instance, related compounds have been found to influence strigolactin biosynthesis, a class of plant hormones involved in root development and symbiotic interactions . Investigating this compound’s impact on plant physiology could reveal novel insights.
Antifungal Properties
Plant Growth Regulators
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3O/c1-30-16-6-2-13(3-7-16)22-18-12-27-20-8-4-14(24)10-17(20)23(18)29(28-22)21-9-5-15(25)11-19(21)26/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYFNPSJVXLXSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=C(C=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2715829.png)
![(Z)-3-anilino-N-(4-chlorophenyl)-2-cyano-3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylprop-2-enamide](/img/structure/B2715830.png)

![Methyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B2715833.png)
![2-Azadispiro[3.1.3(6).1(4)]decane hydrochloride](/img/structure/B2715835.png)


![N-(benzo[d]thiazol-2-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2715838.png)

![(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2715842.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide](/img/structure/B2715844.png)
![7-(4-bromophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2715846.png)
![8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2715847.png)
![(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2715851.png)